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Compound of Interest

Compound Name: 2-Fluoro-2H-imidazole

Cat. No.: B15404349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-fluoro-1H-imidazole, a fluorinated

heterocyclic compound of interest in medicinal chemistry and drug development. This

document consolidates its chemical and physical properties, provides representative

experimental protocols for its synthesis and characterization, and discusses its potential role in

drug discovery workflows.

Chemical and Physical Properties
2-fluoro-1H-imidazole, with the IUPAC name 2-fluoro-1H-imidazole, is a five-membered

aromatic heterocycle.[1][2] The introduction of a fluorine atom at the 2-position significantly

influences the electronic properties of the imidazole ring, potentially enhancing its biological

activity and metabolic stability. The physicochemical properties of 2-fluoro-1H-imidazole are

summarized in the table below.
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Property Value Source

Molecular Formula C₃H₃FN₂ PubChem[1]

Molecular Weight 86.07 g/mol PubChem[1][2]

CAS Number 57212-34-7 PubChem[1][2]

Appearance Solid (hydrochloride salt) CymitQuimica[3]

XLogP3 0.5 PubChem[1][2]

Hydrogen Bond Donor Count 1 PubChem[1][2]

Hydrogen Bond Acceptor

Count
2 PubChem[1][2]

Rotatable Bond Count 0 PubChem[1][2]

Exact Mass 86.02802627 Da PubChem[1][2]

Topological Polar Surface Area 28.7 Å² PubChem[1][2]

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-fluoro-1H-imidazole

are not readily available in the public domain. However, this section provides representative

methodologies based on general organic synthesis and analytical chemistry principles

applicable to this class of compounds.

The following is a general, representative procedure for the synthesis of a substituted

imidazole, which can be adapted for the synthesis of 2-fluoro-1H-imidazole, likely from a

corresponding 2-aminoimidazole precursor via a Sandmeyer-type reaction (diazotization

followed by fluorination).

Materials:

Substituted glyoxal

Aldehyde
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Primary amine

Ammonia or an ammonium salt

Ethanol

Triethylamine

Procedure:

A suspension of a suitable starting imine in ethanol is prepared.

An aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added to

the suspension.

The reaction mixture is stirred at room temperature for a duration of 7–24 hours.

Upon completion, the resulting suspension is cooled in an ice bath for 2 hours.

The precipitate is collected by filtration, washed successively with cold methanol or ethanol

and diethyl ether, and then dried to yield the imidazole product.

Disclaimer: This is a generalized protocol for imidazole synthesis and may require significant

optimization for the specific synthesis of 2-fluoro-1H-imidazole.

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.

Instrumentation:

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Dissolve 5-10 mg of the 2-fluoro-1H-imidazole sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:
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Acquire a ¹H NMR spectrum to determine the proton environment.

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

Acquire a ¹⁹F NMR spectrum, which is crucial for observing the fluorine atom's environment

and its couplings to other nuclei.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H

couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H

correlations for unambiguous structural assignment.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium

telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of the solid 2-fluoro-1H-imidazole sample with ~100 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Grind the mixture to a fine powder.

Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. The resulting spectrum will

show absorption bands corresponding to the vibrational frequencies of the functional groups

in the molecule.
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Instrumentation:

A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass

analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Sample Preparation:

Prepare a dilute solution of the 2-fluoro-1H-imidazole sample (approximately 1 µg/mL) in a

suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to

promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated

molecule [M+H]⁺, confirming the molecular weight.

Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to

collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm

the structure.

Potential Role in Drug Discovery
While specific biological activities for 2-fluoro-1H-imidazole are not extensively documented,

the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous

antifungal, anticancer, and anti-inflammatory drugs.[4] The introduction of fluorine can enhance

metabolic stability and binding affinity. The following diagram illustrates a hypothetical workflow

for the integration of a novel fluoroimidazole compound into a drug discovery pipeline.
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A high-level workflow for drug discovery and development.
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As many imidazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450

enzyme lanosterol 14α-demethylase, a potential signaling pathway for a hypothetical antifungal

fluoroimidazole is depicted below.
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A potential mechanism of action for an antifungal imidazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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